2-Methyl-5-((octyloxy)methyl)quinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
141704-26-9 |
|---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-methyl-5-(octoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C19H27NO2/c1-3-4-5-6-7-8-13-22-14-16-10-12-18(21)19-17(16)11-9-15(2)20-19/h9-12,21H,3-8,13-14H2,1-2H3 |
InChI Key |
LFVZCNJLIDUKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC1=C2C=CC(=NC2=C(C=C1)O)C |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques for 2 Methyl 5 Octyloxy Methyl Quinolin 8 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled detail about the connectivity and chemical environment of atoms. For 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms in the molecule. The signals are dispersed over a range of chemical shifts (δ) due to varying degrees of magnetic shielding. The aromatic protons of the quinoline (B57606) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The protons of the aliphatic octyloxy chain will appear in the upfield region (δ 0.8-3.5 ppm).
Key expected signals include a singlet for the methyl group at the C-2 position of the quinoline ring and distinct signals for the methylene groups of the octyloxy chain. The benzylic methylene protons (Ar-CH₂-O) are characteristically shifted downfield compared to the other aliphatic protons due to the influence of both the aromatic ring and the adjacent oxygen atom. The phenolic hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on the analysis of the structure and known values for similar compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 1H | H-4 |
| ~7.4 | Doublet | 1H | H-3 |
| ~7.3 | Doublet | 1H | H-6 |
| ~7.1 | Doublet | 1H | H-7 |
| ~4.8 | Singlet | 2H | Ar-CH₂-O |
| ~3.5 | Triplet | 2H | O-CH₂-(CH₂)₆-CH₃ |
| ~2.7 | Singlet | 3H | C₂-CH₃ |
| ~1.6 | Multiplet | 2H | O-CH₂-CH₂-(CH₂)₅-CH₃ |
| ~1.3 | Multiplet | 10H | O-(CH₂)₂-(CH₂)₅-CH₃ |
| ~0.9 | Triplet | 3H | O-(CH₂)₇-CH₃ |
| (variable) | Broad Singlet | 1H | C₈-OH |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon atom (e.g., C, CH, CH₂, CH₃). The quinoline ring carbons are found in the downfield region (δ 110-155 ppm), with carbons bearing heteroatoms (C-2, C-8, C-8a) appearing at the lower end of this range. The aliphatic carbons of the octyloxy chain and the methyl group are observed in the upfield region (δ 14-75 ppm). The ether-linked methylene carbons (Ar-CH₂-O and O-CH₂) are deshielded relative to the other alkyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on the analysis of the structure and known values for quinoline derivatives. researchgate.net
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~155 | C-2 |
| ~152 | C-8 |
| ~138 | C-8a |
| ~136 | C-4 |
| ~128 | C-4a |
| ~127 | C-6 |
| ~125 | C-5 |
| ~122 | C-3 |
| ~110 | C-7 |
| ~72 | Ar-CH₂-O |
| ~70 | O-CH₂-(CH₂)₆-CH₃ |
| ~32 | O-CH₂-CH₂- |
| ~29 | -(CH₂)₅- (multiple signals) |
| ~26 | -CH₂-CH₂-CH₃ |
| ~25 | C₂-CH₃ |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between H-3 and H-4, and between H-6 and H-7 on the quinoline ring. It would also map the connectivity of the entire octyl chain, showing correlations from the O-CH₂ protons to the adjacent CH₂, and so on, down to the terminal methyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides a direct link between the ¹H and ¹³C NMR data, confirming, for example, that the proton signal at ~2.7 ppm corresponds to the carbon signal at ~25 ppm (the C-2 methyl group).
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity between protons and carbons. youtube.com It is crucial for piecing together different fragments of the molecule. Key HMBC correlations would include:
Correlations from the benzylic methylene protons (Ar-CH₂) to carbons C-4a, C-5, and C-6 of the quinoline ring, which definitively confirms the position of the substituent.
A correlation from the same benzylic protons to the first carbon of the octyloxy chain (O-CH₂), confirming the ether linkage.
Correlations from the C-2 methyl protons to carbons C-2 and C-3, confirming the position of the methyl group.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the bond type and its environment, allowing for the identification of functional groups.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic octyl and methylene groups. Aromatic C-H stretching appears just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1500-1650 cm⁻¹ region. A strong absorption band around 1100-1250 cm⁻¹ is characteristic of the C-O-C asymmetric stretching of the ether linkage.
Table 3: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 3020-3080 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Aliphatic C-H (octyl, methyl, methylene) |
| 1500-1650 | C=C / C=N stretch | Aromatic/Heterocyclic Ring |
| 1100-1250 | C-O stretch | Ether (Ar-O-R) |
Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In EIMS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The molecular formula C₁₉H₂₇NO₂ gives a molecular weight of 301.42 g/mol . The EIMS spectrum is therefore expected to show a molecular ion peak ([M]⁺•) at m/z = 301.
The fragmentation pattern provides valuable structural information. The presence of the ether linkage and the benzylic position makes specific cleavage pathways highly probable. miamioh.edu
Benzylic Cleavage: One of the most significant fragmentation pathways would be the cleavage of the C-O bond of the ether, alpha to the aromatic ring. This would result in the loss of an octyloxy radical (•OC₈H₁₇) and the formation of a highly stable, resonance-stabilized quinolinyl-methyl cation at m/z = 158. This is often a prominent peak.
Alpha-Cleavage: Cleavage of the alkyl-oxygen bond can lead to the loss of the octyl radical (•C₈H₁₇), resulting in a fragment at m/z = 188.
Fragmentation of the Alkyl Chain: The long octyl chain can itself fragment, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org
Table 4: Predicted EIMS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Identity of Lost Neutral/Radical |
| 301 | [C₁₉H₂₇NO₂]⁺• | Molecular Ion |
| 188 | [C₁₁H₁₀NO₂]⁺ | •C₈H₁₇ (Octyl radical) |
| 158 | [C₁₁H₁₀N]⁺ | •OC₈H₁₇ (Octyloxy radical) |
| 159 | [C₁₀H₉NO]⁺• | Fragmentation of the quinolinol core |
High-Resolution Mass Spectrometry (HRMS-ESI)
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. In this method, the analyte is ionized under gentle conditions, typically forming a protonated molecular ion [M+H]⁺. The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places.
For this compound, HRMS-ESI would be employed to confirm its elemental formula, C₂₀H₂₉NO₂. The theoretically calculated exact mass of the protonated molecule is compared against the experimentally measured value. A small mass error, typically below 5 parts per million (ppm), provides strong evidence for the correct elemental composition, thereby confirming the identity of the compound. researchgate.netnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by showing the loss of specific fragments, such as the octyloxy side chain. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₉NO₂ |
| Calculated Exact Mass [M] | 315.21983 u |
| Ion | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 316.22765 u |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. uccore.orgrsc.org It is an indispensable tool for assessing the purity of a synthesized compound and confirming its identity.
In this application, a sample of this compound is injected into an LC system. The components of the sample are separated on a chromatographic column based on their physicochemical properties. The eluent from the column is then directed into the mass spectrometer.
Purity Assessment : As the separated components elute from the column, the detector generates a chromatogram, typically by plotting ion intensity versus retention time. The purity of the sample is determined by the relative area of the main peak corresponding to the target compound. The presence of other peaks indicates impurities, which can be quantified based on their peak areas. sepscience.comchromforum.org
Identity Confirmation : The mass spectrometer provides mass data for each peak in the chromatogram. The identity of the main peak is confirmed if its m/z value corresponds to the expected protonated molecule [M+H]⁺ of this compound (m/z 316.22765). The mass data also helps in the tentative identification of any impurities detected. uccore.orgrsc.org
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
UV-Visible Absorption Profiles of this compound
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from the ground state to higher energy states, typically π-π* and n-π* transitions in aromatic molecules. The absorption profile of this compound is dominated by the 8-hydroxyquinoline (B1678124) chromophore. researchgate.net
Derivatives of 8-hydroxyquinoline typically exhibit two or three main absorption bands. niscpr.res.inacs.org The spectrum is expected to show a strong absorption band at shorter wavelengths (around 250-280 nm) and one or more bands at longer wavelengths (300-360 nm), which are characteristic of the quinoline ring system. acs.org The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands can be influenced by the substituents on the quinoline ring and the polarity of the solvent.
| Transition Type | Approximate λmax Range (nm) | Origin |
|---|---|---|
| π-π | 250 - 280 | Quinoline aromatic system |
| π-π / n-π* | 300 - 360 | Quinoline aromatic system and heteroatoms |
Steady-State and Time-Resolved Fluorescence Spectroscopy
8-hydroxyquinoline and its derivatives are well-known for their fluorescent properties. scispace.com Upon excitation with UV light, this compound is expected to exhibit fluorescence, which is the emission of light as the molecule relaxes from an excited singlet state to the ground state.
Steady-State Fluorescence : This technique measures the fluorescence emission spectrum by scanning the emission wavelengths while holding the excitation wavelength constant. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength (lower energy). For 8-hydroxyquinoline derivatives, emission is often observed in the blue-green region of the spectrum (400-550 nm). niscpr.res.inresearchgate.net The fluorescence intensity can be significantly enhanced upon chelation with metal ions, a hallmark property of 8-hydroxyquinoline ligands. researchgate.net
Time-Resolved Fluorescence : This method measures the decay of fluorescence intensity over time (typically nanoseconds) after excitation with a short pulse of light. The resulting data is used to determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter provides insight into the dynamics of the excited state and can be affected by the molecular environment and the presence of quenchers.
Investigation of Phosphorescence Properties, Including at Cryogenic Temperatures
Phosphorescence is another form of photoluminescence where the molecule relaxes from an excited triplet state to the ground singlet state. This process is spin-forbidden, resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence.
For organic molecules like this compound, phosphorescence is often weak or non-observable at room temperature in fluid solutions due to quenching by molecular oxygen and non-radiative decay processes. However, phosphorescence can be observed under specific conditions:
Cryogenic Temperatures : At low temperatures (e.g., 77 K in a frozen solvent), molecular motion and collisional quenching are minimized. This significantly reduces the rate of non-radiative decay, making the phosphorescent pathway more competitive and allowing for its detection.
Complexation with Heavy Metals : The formation of metal complexes, particularly with heavy metal ions, can enhance phosphorescence through the heavy-atom effect. scispace.com This effect promotes intersystem crossing from the excited singlet state to the triplet state, thereby increasing the phosphorescence quantum yield. Heavy-metal complexes of 8-hydroxyquinoline have been reported to exhibit long-lived phosphorescence. scispace.com
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
Single-Crystal X-ray Diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
While a specific crystal structure for this compound may not be publicly available, its expected solid-state architecture can be inferred from the known structures of 8-hydroxyquinoline and its derivatives. nih.govbohrium.com
Molecular Geometry : The quinoline ring system is expected to be essentially planar. A key structural feature of 8-hydroxyquinoline derivatives is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group (-OH) at position 8 and the nitrogen atom of the quinoline ring. nih.gov This interaction results in a stable six-membered ring-like structure.
| Structural Feature | Expected Observation |
|---|---|
| Quinoline Ring System | Planar |
| Intramolecular Interaction | Hydrogen bond between hydroxyl O-H and quinoline N |
| Intermolecular Interactions | π-π stacking, van der Waals forces |
| Octyloxy Chain Conformation | Likely extended, influencing crystal packing |
Chromatographic Methods for Purification and Analytical Purity Assessment
The purification and assessment of analytical purity of this compound, a substituted quinoline derivative, rely on various chromatographic techniques. These methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The choice of a specific chromatographic method is dictated by the scale of the purification (i.e., preparative or analytical) and the physicochemical properties of the compound and its impurities.
For the purification of quinoline derivatives, column chromatography is a commonly employed technique. In a typical setup, silica gel is used as the stationary phase due to its polarity and effectiveness in separating compounds with differing polarities. The mobile phase, a solvent or a mixture of solvents, is carefully selected to achieve optimal separation. For compounds of intermediate polarity like this compound, a combination of a non-polar solvent (such as n-heptane or hexane) and a more polar solvent (like ethyl acetate or methyl tert-butyl ether) is often utilized. The ratio of these solvents can be adjusted to control the elution of the desired compound.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analytical purity assessment of quinoline compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This technique is highly sensitive and can provide quantitative information about the purity of the sample. The lipophilicity of 8-hydroxyquinoline derivatives has been determined using RP-HPLC, highlighting its utility in characterizing these compounds.
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks of this compound. In the synthesis of related quinoline derivatives, TLC has been used to track the reaction's progression. This technique provides a quick assessment of the number of components in a mixture and helps in developing the optimal solvent system for column chromatography.
While specific, detailed chromatographic conditions for this compound are not extensively documented in publicly available literature, the general methodologies for related substituted 8-hydroxyquinolines provide a strong basis for its purification and analysis. The selection of the appropriate chromatographic method and conditions is a critical step in obtaining a highly pure sample of the compound, which is essential for its subsequent structural elucidation and characterization.
| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Column Chromatography | Silica Gel | n-Heptane / Methyl tert-butyl ether (MTBE) (e.g., 1:2 v/v) | Preparative Purification |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile / Water or Methanol / Water gradients | Analytical Purity Assessment, Quantitative Analysis |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane / Ethyl Acetate or Dichloromethane / Methanol mixtures | Reaction Monitoring, Preliminary Purity Check |
Applications and Functional Studies of 2 Methyl 5 Octyloxy Methyl Quinolin 8 Ol in Specialized Fields
Advanced Material Science Applications
The unique molecular architecture of 8-hydroxyquinoline (B1678124) derivatives, characterized by a rigid heterocyclic scaffold with powerful chelating capabilities, positions them as fundamental building blocks in the development of advanced functional materials.
Design and Performance in Organic Light-Emitting Diodes (OLEDs)
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the field of OLEDs, primarily through the formation of highly stable and luminescent metal complexes. While direct studies on 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol are not extensively documented, research on closely related compounds provides significant insights into its potential. For instance, zinc (II) complexes of 2-methyl-8-quinolinol have been successfully employed as dopants in OLEDs to produce green electroluminescence. In these devices, the metal complex is incorporated into a host polymer matrix, and upon electrical excitation, it emits light at specific wavelengths.
One study demonstrated that a zinc complex of 2-methyl-8-quinolinol could achieve green light emission at wavelengths of 517 nm and 539 nm. The role of the ligand, in this case, the quinolinol derivative, is crucial for the stability, solubility, and emissive properties of the complex. The introduction of an octyloxymethyl group at the 5-position, as seen in this compound, is a strategic modification intended to enhance solubility in common organic solvents. researchgate.net This improved solubility is advantageous for device fabrication, particularly for solution-based processing techniques like spin-coating, which can lower manufacturing costs compared to vacuum deposition. Furthermore, substituents on the quinoline (B57606) ring are known to tune the color and intensity of the photoluminescence of the corresponding metal complexes. researchgate.net
Development as Fluorescent Chemosensors for Specific Metal Ions
The inherent fluorescence of the 8-hydroxyquinoline core and its ability to chelate metal ions make its derivatives excellent candidates for fluorescent chemosensors. scispace.com The fundamental sensing mechanism relies on the modulation of the molecule's photophysical properties upon binding with a metal ion. nih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable coordination site for metal ions. This binding event alters the electronic structure of the molecule, often leading to a significant change in fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength. scispace.comnih.gov
Derivatives of 8-hydroxyquinoline have been developed as chemosensors for a variety of biologically and environmentally important metal ions, including Al³⁺, Zn²⁺, Cd²⁺, and Fe²⁺. rroij.comresearchgate.netou.ac.lk The selectivity and sensitivity of the sensor can be tailored by modifying the substituents on the quinoline ring. While specific studies on this compound as a chemosensor are limited, the principles governing its parent structure are well-established. The binding of a metal ion restricts the intramolecular proton transfer from the hydroxyl group to the pyridine nitrogen, a process that typically quenches fluorescence, thereby "turning on" the emission. scispace.com The long octyloxy chain would primarily influence its solubility and partitioning behavior, potentially making it suitable for sensing in non-aqueous or lipid-rich environments.
Exploration of Liquid Crystalline Phases and Properties
Currently, there is a lack of specific research in the scientific literature detailing the liquid crystalline properties of this compound. However, the molecular structure of this compound possesses features that could potentially support the formation of liquid crystalline (mesogenic) phases. The presence of a rigid, planar quinoline core combined with a long, flexible octyl aliphatic chain is a common design motif in calamitic (rod-like) liquid crystals. The rigid core provides the necessary structural anisotropy, while the flexible tail contributes to the fluidity and ordered self-assembly characteristic of mesophases. Further investigation would be required to determine if this specific derivative exhibits thermotropic or lyotropic liquid crystalline behavior.
Bioinorganic Chemistry: Metal Ion Extraction and Separation Techniques
The strong chelating ability of 8-hydroxyquinoline and its derivatives has been extensively utilized in the separation and extraction of metal ions. scispace.comrroij.com A study on the closely related compound 5-octyloxymethyl-8-quinolinol (HO8Q) highlights the significant potential of this class of molecules for extracting rare-earth elements (REEs). researchgate.net
In a comparative study, HO8Q was used as an extractant for Dysprosium (Dy³⁺) and Neodymium (Nd³⁺) ions using a conventional organic solvent (n-dodecane) versus an ionic liquid (1-octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C₈mim][Tf₂N]). The ionic liquid system demonstrated a markedly higher extraction ability for the heavy rare earth, Dy³⁺, and superior selectivity between Dy³⁺ and Nd³⁺. researchgate.net The separation factor (β), which quantifies the ability to separate two different metal ions, was significantly higher in the ionic liquid system.
Table 1: Separation Factor for Dy/Nd Extraction
| Solvent System | Separation Factor (βDy/Nd) |
|---|---|
| Ionic Liquid ([C₈mim][Tf₂N]) | 108 |
Data sourced from a study on the related compound 5-octyloxymethyl-8-quinolinol. researchgate.net
This enhanced performance underscores the potential of this compound in advanced solvent extraction systems for the selective recovery of valuable metals, a critical process in hydrometallurgy and recycling. researchgate.net
Corrosion Science: Investigation of Inhibition Mechanisms and Efficacy in Various Media
Derivatives of 8-hydroxyquinoline are recognized as effective corrosion inhibitors for various metals and alloys, including mild steel and N80 steel, particularly in acidic environments. najah.eduacs.org The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tandfonline.comsemanticscholar.org
The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the quinoline ring system. najah.edu These features allow the molecule to coordinate with the vacant d-orbitals of the metal atoms on the surface. Studies on various 8-HQ derivatives show they typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgtandfonline.com
The long octyloxy chain in this compound is expected to enhance its corrosion inhibition properties. This hydrophobic tail would increase the surface coverage of the inhibitor on the metal, effectively repelling water and corrosive species from the surface. Research on a similar inhibitor, 5-[(dodecylthio)methyl]-8-quinolinol, demonstrated a very high inhibition efficiency of 98.71% for N80 steel in a 1.0 M HCl solution, highlighting the significant positive effect of a long alkyl chain on performance. acs.org
Medicinal Chemistry Research Domains
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. orientjchem.orgresearchgate.net Quinoline derivatives have been extensively investigated and developed for a broad spectrum of therapeutic applications, including:
Antimicrobial and Antifungal Activity : Many 8-hydroxyquinoline derivatives exhibit potent activity against various strains of bacteria and fungi. nih.govresearchgate.net
Anticancer Activity : Certain substituted quinolines have shown significant potential as anticancer agents by interfering with biological pathways essential for tumor growth. orientjchem.orgresearchgate.net
Antiviral and Antimalarial Properties : The quinoline core is famously a key component of antimalarial drugs like chloroquine and has been explored for antiviral applications, including as potential HIV-1 integrase inhibitors. rroij.comnih.gov
Neuroprotective Agents : Due to their metal-chelating properties, some 8-hydroxyquinoline derivatives are being investigated for their potential to modulate metal ion homeostasis in the brain, which is implicated in neurodegenerative diseases. rroij.comresearchgate.net
While specific medicinal studies on this compound are not widely reported, its structure fits within this pharmacologically significant class. The lipophilic octyloxy group could influence its pharmacokinetic properties, such as membrane permeability and bioavailability, making it an interesting candidate for further investigation in drug discovery programs. nih.gov
Investigations as Potential Anticancer Agents, Including Specific Cellular Targets
No studies detailing the investigation of this compound as a potential anticancer agent were identified. There is no available data on its efficacy against any cancer cell lines or its specific cellular targets. While the broader class of quinoline derivatives has been extensively studied for anticancer properties, with mechanisms including kinase inhibition and induction of apoptosis, research specific to this compound is absent from the reviewed scientific literature.
Assessment of Efficacy as Antimicrobial and Anti-Infective Agents (e.g., antibacterial, antifungal, antimalarial)
There is no available research on the assessment of this compound as an antimicrobial or anti-infective agent. Searches for its activity against bacteria, fungi, or malarial parasites did not yield any specific results. Although 8-hydroxyquinoline derivatives are known for their antimicrobial properties, the specific efficacy of the octyloxy methyl substituted 2-methyl derivative has not been reported.
Research into Neuroprotective Properties and Applications in Anti-Neurodegenerative Strategies
No published research was found regarding the neuroprotective properties of this compound or its potential application in anti-neurodegenerative strategies. The role of 8-hydroxyquinoline derivatives in chelating metal ions and mitigating oxidative stress in neurodegenerative diseases like Alzheimer's has been a subject of interest, but studies specifically involving this compound are not available.
Analysis of Antioxidant Capacity and Mechanisms of Radical Scavenging
There are no studies available that analyze the antioxidant capacity or radical scavenging mechanisms of this compound. The antioxidant potential of the 8-hydroxyquinoline scaffold is recognized, often attributed to the hydrogen-donating capability of the hydroxyl group, but specific experimental data for this compound is lacking.
Exploration of Antiviral Activities of Substituted Quinoline Analogues
While the antiviral activities of various substituted quinoline analogues have been explored against a range of viruses, no such studies have been conducted specifically on this compound. Therefore, there is no information on its potential efficacy against any viral pathogens.
Characterization of Enzyme Inhibitory Profiles and Related Target Validation Studies
No data is available on the enzyme inhibitory profile of this compound. Research on the interaction of this specific compound with any enzymatic targets has not been reported in the scientific literature.
Analytical Chemistry Applications of 8-Hydroxyquinoline Derivatives
Derivatives of 8-hydroxyquinoline are widely utilized in analytical chemistry, primarily due to their excellent metal-chelating properties. These compounds form stable, often colored or fluorescent, complexes with a variety of metal ions. This characteristic is exploited for the qualitative and quantitative determination of metals.
Key applications include:
Spectrophotometry: The formation of colored complexes allows for the determination of metal ion concentrations using UV-Visible spectrophotometry.
Fluorimetry: Many metal complexes of 8-hydroxyquinoline derivatives are fluorescent, enabling highly sensitive detection and quantification of metal ions.
Gravimetric and Volumetric Analysis: The ability to form insoluble precipitates with metal ions is used in gravimetric analysis. They are also used as indicators in complexometric titrations.
Solvent Extraction and Separation: The lipophilic nature of the metal-8-hydroxyquinoline complexes facilitates the separation of different metal ions from aqueous solutions into an organic phase.
However, no analytical chemistry applications have been specifically reported for This compound .
Future Research and Emerging Paradigms for this compound: A Roadmap for Innovation
The unique structural attributes of this compound, a derivative of the versatile 8-hydroxyquinoline scaffold, position it as a compound of significant interest for future scientific exploration. The strategic placement of a methyl group at the 2-position, an octyloxymethyl substituent at the 5-position, and a hydroxyl group at the 8-position imparts a distinct combination of lipophilicity, chelating ability, and potential for further functionalization. While specific research on this exact molecule is nascent, a wealth of knowledge on related quinoline derivatives provides a robust framework for envisioning future research directions and emerging paradigms. This article outlines key areas of investigation that could unlock the full potential of this compound, paving the way for novel applications across diverse scientific disciplines.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol and its analogues?
- Methodology : The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, quinolin-8-ol derivatives are often synthesized by reacting precursors like 5-chloroquinolin-8-ol with alkoxyalkyl halides (e.g., octyloxy methyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) . Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the target compound due to steric hindrance from the octyloxy group .
- Data Consideration : Yield optimization requires balancing reaction time (typically 12–24 hours) and temperature (80–100°C). Substituent position (e.g., C-5 vs. C-7) significantly impacts reactivity .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic signals:
- Quinoline H-2 (δ ~8.9 ppm, singlet).
- Methyl group (δ ~2.6 ppm, singlet).
- Octyloxy methylene (δ ~4.5 ppm, triplet).
- HRMS : Verify molecular ion [M+H]⁺ (exact mass calculated for C₂₀H₂₇NO₂: 313.2042) .
Q. What are the primary applications of quinolin-8-ol derivatives in materials science?
- Methodology : These derivatives act as corrosion inhibitors for metals in acidic environments. Electrochemical impedance spectroscopy (EIS) and weight loss assays are used to measure inhibition efficiency (>80% reported for similar compounds in 1M HCl) .
- Mechanistic Insight : The octyloxy group enhances hydrophobicity, forming protective films on metal surfaces .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate the electronic and chelation properties of this compound?
- Methodology :
- DFT : Calculate HOMO-LUMO gaps to predict reactivity. For quinolin-8-ol derivatives, electron-withdrawing groups (e.g., Cl at C-5) lower LUMO energy, enhancing metal chelation .
- Docking : Simulate interactions with biological targets (e.g., amyloid-β in Alzheimer’s models) to prioritize compounds for neuroprotective studies .
Q. How can structural discrepancies in X-ray crystallography data for quinolin-8-ol derivatives be resolved?
- Methodology :
- Use SHELXL for refinement, especially for handling twinned crystals or high-resolution data. Key parameters:
- R-factor : Aim for <5% for high-quality data.
- Twinning fraction : Adjust using HKLF5 format .
Q. What factors explain contradictory results in corrosion inhibition efficiency across similar derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
